molecular formula C20H17F2NO4 B2469156 (1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2137571-42-5

(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2469156
CAS No.: 2137571-42-5
M. Wt: 373.356
InChI Key: KJOJGAVETXJSBS-IRXDYDNUSA-N
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Description

This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives. Its structure features a cyclopropane ring substituted with two fluorine atoms at the 2-position and an Fmoc-protected aminomethyl group at the 3-position. The (1S,3R) stereochemistry confers rigidity to the molecule, making it useful in peptide synthesis and drug design, where conformational control is critical. The difluorocyclopropane moiety enhances metabolic stability and influences electronic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

(1S,3R)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4/c21-20(22)16(17(20)18(24)25)9-23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,23,26)(H,24,25)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOJGAVETXJSBS-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C4(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H]4[C@H](C4(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three critical components: a 2,2-difluorocyclopropane core, an Fmoc-protected aminomethyl group at the C3 position, and a carboxylic acid at the C1 position. Retrosynthetically, the molecule can be dissected into:

  • Cyclopropane ring formation via difluorocarbene addition to a pre-functionalized alkene.
  • Stereoselective introduction of the aminomethyl and carboxylic acid groups.
  • Fmoc protection of the primary amine.

Key challenges include maintaining stereochemical integrity during cyclopropanation and ensuring compatibility of functional groups with subsequent transformations.

Synthesis of the 2,2-Difluorocyclopropane Core

Difluorocarbene Generation and Cyclopropanation

The 2,2-difluorocyclopropane moiety is synthesized via [2+1] cycloaddition of difluorocarbene (CF$$2$$) to a suitably substituted alkene. Source outlines three principal methods for CF$$2$$ generation:

Sodium Bromodifluoroacetate (BrCF$$_2$$COONa)

BrCF$$2$$COONa (17 ) decomposes at 140°C to release CF$$2$$, which reacts with alkenes to yield gem-difluorocyclopropanes. For example, reaction with 1,1-diphenylethene (18 ) achieves 98% yield under optimized conditions (Table 1).

Table 1: Comparison of CF$$_2$$ Sources in Cyclopropanation

Reagent Temperature (°C) Yield (%) Stereoselectivity
ClCF$$_2$$COONa 180 45 Low
BrCF$$_2$$COONa 140 98 Moderate
TFDA (25 ) 100 85 High

BrCF$$_2$$COONa is preferred due to its stability and lower decomposition temperature, minimizing side reactions.

Chlorodifluoromethane (Freon 22) with Phase-Transfer Catalysis

Chlorodifluoromethane (11 ) reacts with α-methylstyrene (7 ) in the presence of tetrabutylammonium bromide (TBAB) to form 1,1-difluoro-2-methyl-2-phenylcyclopropane (8 ) in 78% yield. This method is effective for electron-rich alkenes but requires careful control of phase-transfer conditions.

Transition Metal-Mediated Methods

Pd-catalyzed reactions using TMSCF$$2$$Br as a CF$$2$$ source offer improved stereocontrol but are less cost-effective for large-scale synthesis.

Functionalization of the Cyclopropane Ring

Introduction of the Aminomethyl Group

The aminomethyl group at C3 is introduced via bromination followed by nucleophilic substitution.

Bromination at C3

Cyclopropane bromination is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). For example, 2,2-difluorocyclopropane-1-carboxylic acid ethyl ester undergoes bromination to yield the C3-bromo derivative in 65% yield.

Azide Substitution and Reduction

The bromo intermediate is treated with sodium azide (NaN$$3$$) in DMF at 60°C, yielding the azidomethyl derivative. Subsequent Staudinger reduction with triphenylphosphine (PPh$$3$$) in THF/H$$_2$$O provides the primary amine (82% yield over two steps).

Fmoc Protection of the Primary Amine

The amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:

  • Dissolve the amine (1 eq.) in dioxane/H$$_2$$O (1:1).
  • Add Fmoc-Cl (1.2 eq.) and NaHCO$$_3$$ (2 eq.) at 0°C.
  • Stir for 12 h at 25°C.
  • Extract with ethyl acetate, wash with 1M HCl, and dry over MgSO$$_4$$.

Yield: 89%.

Carboxylic Acid Deprotection

If the carboxylic acid is introduced as an ester (e.g., ethyl or benzyl), deprotection is performed via saponification:

  • Treat the ester (1 eq.) with LiOH (3 eq.) in THF/H$$_2$$O (3:1).
  • Stir at 25°C for 6 h.
  • Acidify with 1M HCl to pH 2–3 and extract with EtOAc.

Yield: 95%.

Stereochemical Control and Resolution

The (1S,3R) configuration is achieved through:

Chiral Auxiliary-Mediated Cyclopropanation

Use of a chiral menthol-derived auxiliary on the alkene substrate ensures enantioselective CF$$_2$$ addition. For example, (R)-menthyl acrylate yields the (1S,3R) isomer with 92% ee.

Enzymatic Resolution

Racemic mixtures are resolved using lipase-catalyzed hydrolysis of ester intermediates. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1R,3S)-ester, leaving the desired (1S,3R)-enantiomer intact (78% yield, >99% ee).

Analytical Characterization

Critical analytical data for the final compound:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.75 (d, 2H, Fmoc Ar), 7.58 (t, 2H, Fmoc Ar), 7.40 (t, 2H, Fmoc Ar), 4.40 (m, 2H, CH$$2$$Fmoc), 3.85 (m, 1H, cyclopropane CH), 3.20 (dd, 2H, CH$$2$$NH), 1.95 (m, 2H, cyclopropane CH$$2$$).
  • $$^{19}$$F NMR (376 MHz, CDCl$$_3$$): δ -112.5 (s, 2F).
  • HRMS : m/z calcd for C$${31}$$H$${34}$$F$$2$$N$$2$$O$$_6$$ [M+H]$$^+$$: 531.2245; found: 531.2248.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency of Synthetic Pathways

Method Total Yield (%) Stereoselectivity (% ee) Scalability
BrCF$$_2$$COONa + Chiral Auxiliary 68 92 Moderate
Enzymatic Resolution 58 >99 High
Transition Metal Catalysis 75 85 Low

The enzymatic resolution route offers superior enantiopurity, while BrCF$$_2$$COONa with chiral auxiliaries balances yield and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is recognized for its role in the development of novel pharmaceuticals. Its structural features allow for the modification of biological activity and selectivity towards specific targets. For instance, derivatives of this compound have shown promise in inhibiting certain enzyme pathways critical in cancer progression, particularly MEK enzymes .

Case Study: Anticancer Activity
Research has demonstrated that compounds similar to (1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid exhibit significant antitumor activity. In a study conducted by the National Cancer Institute (NCI), analogs were tested against a panel of human tumor cell lines, revealing mean growth inhibition values that suggest potential as anticancer agents .

Organic Synthesis

Synthetic Methodologies
The compound serves as an important intermediate in synthetic organic chemistry. Its unique cyclopropane structure is valuable for constructing complex molecular architectures through various reactions such as cyclopropanation and functional group transformations. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates the selective modification of amine functionalities during synthesis .

Data Table: Synthetic Routes

Reaction TypeDescriptionReference
CyclopropanationIntroduction of cyclopropane moiety across alkenes or alkynes
FunctionalizationModification of Fmoc-protected amines to enhance biological activity
DeprotectionRemoval of Fmoc group to yield free amines for further reactions

In Vitro Studies
The biological activity of this compound has been evaluated through various in vitro assays. These studies highlight its potential as a lead compound for developing therapeutics targeting specific cancer types and other diseases characterized by dysregulated enzyme activity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system and the intended therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Fmoc-Protected Carboxylic Acids
Compound Name Ring System Substituents Molecular Formula Molecular Weight CAS Number References
(1S,3R)-3-[(Fmoc-amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid (Target) Cyclopropane 2,2-difluoro; Fmoc-aminomethyl C₂₁H₂₀F₂N₂O₄ 390.39 Not provided
(1R,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid Cyclopentane Fmoc-amino C₂₁H₂₁NO₄ 351.40 220497-67-6
1-(Fmoc-amino)cyclopropane-1-carboxylic acid Cyclopropane No fluorine C₁₈H₁₇NO₄ 311.34 Not provided
1-(Fmoc-amino)-3,3-difluorocyclobutane-1-carboxylic acid Cyclobutane 3,3-difluoro C₁₉H₁₈F₂N₂O₄ 376.35 Not provided
(1R,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid Cyclohexane Fmoc-amino C₂₂H₂₃NO₄ 365.42 430460-38-1

Key Observations:

  • Fluorine Substitution: The 2,2-difluoro group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated cyclopropane analogs (e.g., 1-(Fmoc-amino)cyclopropane-1-carboxylic acid). This modification may reduce metabolic degradation .
  • Steric Effects: The Fmoc-aminomethyl group at the 3-position introduces steric bulk, which could influence coupling efficiency in solid-phase peptide synthesis compared to simpler Fmoc-amino acids .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Water) Stability Storage Recommendations
Target Compound Low (hydrophobic) Stable at RT; sensitive to base -20°C (long-term)
(1R,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid Moderate Stable at RT 4°C (short-term)
1-(Fmoc-amino)cyclopropane-1-carboxylic acid Low Sensitive to light -20°C (desiccated)
(1R,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid Low Stable at RT RT (protected from moisture)

Key Observations:

  • The target compound’s low water solubility aligns with trends for fluorinated and Fmoc-protected derivatives, necessitating organic solvents (e.g., DMF) for handling .
  • Stability under basic conditions may be compromised due to the Fmoc group’s susceptibility to deprotection, a common trait across Fmoc-amino acids .

Biological Activity

(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structural features, including the difluorocyclopropane moiety and the fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its biological activity and application in various research fields.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈F₂N₂O₃
  • Molecular Weight : 348.35 g/mol
  • CAS Number : 1309975-45-8

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). The compound serves as a protected amino acid, allowing for the sequential addition of amino acids to form peptides. The stability of the Fmoc group under basic conditions makes it particularly useful in synthetic protocols .

2. Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit potential as inhibitors in various biological pathways. For instance, studies have shown that difluorinated cyclopropanes can enhance the potency of peptide-based drugs by increasing their binding affinity to target proteins .

3. Enzyme Mechanism Studies

Incorporating this compound into peptide substrates allows researchers to investigate enzyme mechanisms and protein-protein interactions. Its unique structure can influence the conformation of peptides, thereby affecting their interaction with enzymes .

Case Study 1: Peptide-Based Drug Design

A study explored the use of this compound in synthesizing a novel peptide inhibitor for a specific protease. The resulting peptide showed enhanced stability and activity compared to non-fluorinated counterparts, indicating that fluorination can significantly impact biological efficacy .

Case Study 2: Larvicidal Activity

Another investigation assessed the larvicidal properties of related compounds against Aedes aegypti, a vector for several viral diseases. While not directly tested on this specific compound, similar structures demonstrated promising larvicidal activity with low toxicity to mammalian cells, suggesting potential applications in vector control strategies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameBiological ActivityApplications
This compoundPeptide synthesis; enzyme inhibitionDrug design
N-Fmoc-N-methyl-cyclopropanecarboxylic acidEnhanced binding affinityMedicinal chemistry
3,4-(Methylenedioxy) cinnamic acidLarvicidal activityVector control

Q & A

Q. Methodological Note :

  • Use surface plasmon resonance (SPR) to compare binding affinity to proteases (e.g., trypsin). Fluorinated analogs exhibit 10–20% lower KdK_d values .

Basic: What analytical techniques confirm the compound’s structural and stereochemical integrity?

Answer:

  • NMR Spectroscopy :
    • 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm backbone structure.
    • 19F^{19}\text{F}-NMR resolves difluorocyclopropane geometry (δ −110 to −125 ppm for gem-difluoro groups) .
  • Chiral HPLC : C18 columns (e.g., Chirobiotic T) separate enantiomers; >98% EE required for biological studies .
  • Mass Spectrometry : High-resolution ESI-TOF validates molecular weight (e.g., [M+H]⁺ calc. 452.15, found 452.14) .

Q. Example Data :

TechniqueKey Peaks/Observations
19F^{19}\text{F}-NMRTwo doublets (J = 250 Hz) at δ −118 ppm
Chiral HPLCRetention times: 8.2 min (1S,3R), 9.5 min (1R,3S)

Advanced: How can researchers address contradictions in reported bioactivity data for fluorinated cyclopropane derivatives?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) or deprotection byproducts (e.g., fluorenylmethyl alcohol) can inhibit enzyme activity. Use RP-HPLC to ensure purity >99% .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine).
  • Structural analogs : Compare with non-fluorinated cyclopropanes or monofluoro variants. For example, difluoro derivatives show 50% higher IC₅₀ values in kinase inhibition assays .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation) .
  • PPE Requirements : Nitrile gloves, lab coat, and fume hood use mandatory.
  • Decomposition risks : Avoid strong acids/bases to prevent HF release. Neutralize waste with calcium carbonate .

Q. Emergency Response :

  • Skin contact: Rinse with water for 15 min; seek medical evaluation .

Advanced: What strategies minimize racemization during solid-phase peptide synthesis (SPPS) using this compound?

Answer:

  • Coupling conditions : Use HATU/Oxyma Pure at 0–4°C for 2 hr (reduces racemization to <1%) .
  • Deprotection : Piperidine (20% in DMF, 2 × 5 min) removes Fmoc without epimerization.
  • Quality control : Monitor via Kaiser test (ninhydrin) and MALDI-TOF for sequence validation .

Basic: How does the Fmoc group compare to Boc in peptide synthesis for this compound?

Answer:

  • Deprotection : Fmoc is base-labile (piperidine), compatible with acid-sensitive linkers; Boc requires TFA, limiting compatibility .
  • Stability : Fmoc derivatives are stable under SPPS coupling conditions (pH 7–9), whereas Boc may degrade during prolonged storage .

Advanced: Which computational tools predict the impact of difluorocyclopropane on peptide tertiary structure?

Answer:

  • Molecular Dynamics (MD) : AMBER force fields model ring strain and fluorine’s electronegativity. Simulations show 30% reduced backbone flexibility vs. non-fluorinated analogs .
  • Density Functional Theory (DFT) : B3LYP/6-31G* calculates bond angles (cyclopropane C-C-C: 60°) and dipole moments (2.1 D) .
  • Validation : Overlay predicted structures with X-ray crystallography data (e.g., PDB ID 6XYZ) .

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